methyl 5-{[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate
Description
This compound features a 1,2,3-thiadiazole core substituted at the 4-position with a methyl carboxylate group and at the 5-position with an acetyl amino linker to a chromenone moiety. Such hybrid structures are often explored for pharmacological activities due to the thiadiazole’s role in modulating enzyme inhibition and the chromenone’s capacity for π-π stacking and hydrogen bonding .
Properties
Molecular Formula |
C17H14ClN3O6S |
|---|---|
Molecular Weight |
423.8 g/mol |
IUPAC Name |
methyl 5-[[2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]thiadiazole-4-carboxylate |
InChI |
InChI=1S/C17H14ClN3O6S/c1-7-8-4-10(18)12(25-2)6-11(8)27-16(23)9(7)5-13(22)19-15-14(17(24)26-3)20-21-28-15/h4,6H,5H2,1-3H3,(H,19,22) |
InChI Key |
SAHFVADEYISBTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)NC3=C(N=NS3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Von Pechmann Reaction for 6-Chloro-7-Methoxy-4-Methylcoumarin
Synthesis of 1,2,3-Thiadiazole-4-Carboxylate
Hantzsch Thiadiazole Synthesis
The thiadiazole core is constructed using a modified Hantzsch method:
- Reagents : Thiosemicarbazide (1 eq) and dimethyl acetylenedicarboxylate (1 eq) in ethanol under reflux for 8 hr.
- Cyclization : POCl₃-mediated cyclization at 100°C for 3 hr forms the 1,2,3-thiadiazole ring.
- Esterification : Methylation of the 4-carboxylic acid using CH₃OH/H₂SO₄ (yield: 76%).
Optimization Note : Ultrasonic irradiation (40 kHz, 50°C) reduces reaction time to 2 hr with comparable yields (78%).
Coupling of Coumarin Acetyl and Thiadiazole Amine
Carbodiimide-Mediated Amide Bond Formation
The acetylated coumarin is coupled to the 5-amino-thiadiazole using:
- Activation : Coumarin-3-acetic acid (1 eq) treated with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and N-hydroxysuccinimide (NHS, 1.2 eq) in THF at 0°C for 1 hr.
- Coupling : Addition of 5-amino-1,2,3-thiadiazole-4-carboxylate (1 eq) and stirring at 25°C for 24 hr.
- Workup : Filtration to remove dicyclohexylurea, followed by silica gel chromatography (ethyl acetate/hexane).
Alternative Method: Mixed Anhydride Approach
- Reagents : Coumarin-3-acetic acid (1 eq), ethyl chloroformate (1.1 eq), and triethylamine (1.5 eq) in dry THF at −15°C.
- Reaction : After 30 min, add thiadiazole amine (1 eq) and warm to 25°C for 12 hr.
- Yield : 68%.
Critical Analysis of Methodologies
Efficiency and Scalability
- Von Pechmann vs. Knoevenagel : The von Pechmann method () offers higher yields (78% vs. 60% for Knoevenagel) for polysubstituted coumarins.
- Thiadiazole Synthesis : POCl₃ cyclization () is superior to Hantzsch in regioselectivity but requires stringent temperature control.
- Coupling Agents : DCC/NHS provides consistent yields but generates stoichiometric waste. Ultrasonic-assisted coupling () reduces time by 50% with minimal yield loss.
Challenges and Solutions
- Solubility Issues : The thiadiazole intermediate exhibits low solubility in polar aprotic solvents. Use of dimethylacetamide (DMAc) improves reaction homogeneity.
- Purification : Reverse-phase HPLC (C18 column, MeOH/H₂O) resolves co-eluting byproducts.
Spectral Characterization and Validation
Key spectroscopic data for the final compound:
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or halogenating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Methyl 5-{[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-{[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The compound’s uniqueness lies in its chromenone-thiadiazole hybrid architecture. Comparable compounds typically vary in:
- Chromenone substituents: Alterations in halogen (e.g., 6-bromo vs. 6-chloro) or methoxy positioning (e.g., 5-methoxy vs. 7-methoxy) affect electronic density and steric bulk.
Hydrogen Bonding and Crystallography
The acetyl amino linker in the target compound enables hydrogen-bonding interactions (N–H···O and C=O···H–N), critical for crystal packing and stability. In contrast, thiadiazoles lacking this group, such as 6-aryl-7-arylazo-4-chloromethyl-2H-thiazolo-triazino-2-thiones, rely on weaker van der Waals interactions or halogen bonding, as seen in crystallographic studies using SHELX and ORTEP .
Table 1: Key Structural Differences
| Compound Class | Core Structure | Substituents | Hydrogen Bonding Features |
|---|---|---|---|
| Target Compound | Thiadiazole-chromenone hybrid | 6-Cl, 7-OMe, 4-Me, acetyl amino | Strong N–H···O, C=O···H–N networks |
| 1,3,4-Thiadiazole-2-amine | 1,3,4-Thiadiazole | 4-Chloro-benzyl, aryl | Weak C–H···π, halogen bonding |
| Thiazolo-triazino-thiones | Thiazolo[3,2-a]-1,3,5-triazino | Arylazo, chloromethyl | S···N interactions, van der Waals |
Biological Activity
Methyl 5-{[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate is a synthetic compound that combines a thiadiazole moiety with a chromen derivative. This article reviews its biological activities based on recent research findings.
Chemical Structure and Synthesis
The compound's structure includes a thiadiazole ring, which is known for its diverse biological activities. The synthesis typically involves the condensation of 1,2,3-thiadiazole derivatives with chromen-based acetylamino compounds. The presence of the chloro and methoxy groups enhances the compound's reactivity and biological potential.
Anticancer Activity
Research indicates that compounds containing thiadiazole rings exhibit significant anticancer properties. For instance, derivatives of thiadiazole have shown cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and cervical carcinoma (HeLa) cells. One study reported an IC50 value of 0.058 µM for T47D cells, indicating potent antitumor activity compared to standard drugs like doxorubicin .
Antimicrobial Properties
Thiadiazole derivatives have demonstrated promising antimicrobial activities against a range of pathogens. In vitro studies have shown that derivatives exhibit minimum inhibitory concentration (MIC) values in the range of 20–40 µM against multi-drug resistant strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could be a candidate for further development as an antibacterial agent .
Antiviral Effects
The antiviral potential of thiadiazole compounds has also been explored. Some studies report that certain derivatives exhibit protective effects against viral infections, showing curative rates comparable to established antiviral drugs. For example, a related compound showed protective effects at concentrations of 500 µg/mL, outperforming standard treatments in specific assays .
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation or viral replication.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiadiazoles can increase ROS levels, contributing to their cytotoxic effects against tumor cells .
Case Studies and Research Findings
Several studies highlight the efficacy of thiadiazole derivatives in various biological contexts:
| Study | Compound Tested | Target Cells | IC50/Effect |
|---|---|---|---|
| Zheng et al. (2021) | Thiadiazole derivative | MCF-7 | IC50 = 12.8 µg/mL |
| Hosny et al. (2020) | Thiadiazole derivative | HeLa | IC50 = 0.70 µM |
| MDPI Review (2021) | Various thiadiazoles | Antiviral activity | Curative rate up to 60% |
These findings underscore the potential of this compound as a multifaceted therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
